Enzymatic Kinetic Resolution Enantioselectivity: tert-Butyl Ester Achieves E > 100, Superior to Other β-Amino Acid Substrates
In a direct head-to-head study, the kinetic resolution of tert-butyl 3-amino-3-phenylpropanoate (racemic substrate) using Candida antarctica lipase A (CAL-A) and ethyl butanoate as the acyl donor demonstrated an enantioselectivity of E > 100, which is at the theoretical maximum. Under identical conditions, the structurally related substrate 3-aminobutanoic acid tert-butyl ester achieved a significantly lower selectivity of E = 60. This quantifies the compound's superior fit within the enzyme's active site for N-acylation, enabling high-yield production of enantiopure material [1].
| Evidence Dimension | Enantioselectivity (E-value) in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | E > 100 (tert-butyl 3-amino-3-phenylpropanoate, racemate) |
| Comparator Or Baseline | E = 60 (tert-butyl 3-aminobutanoate, racemate) and E > 100 (tert-butyl 3-amino-4-methylpentanoate, racemate) |
| Quantified Difference | At least a 1.67-fold higher selectivity factor compared to the 3-aminobutanoate analog, indicating a much more efficient resolution process. |
| Conditions | Candida antarctica lipase A (CAL-A) in ethyl butanoate, 1.0–2.0 M scale, N-acylation reaction. |
Why This Matters
An E > 100 ensures that the desired enantiomer can be obtained in >99% ee with minimal yield loss, drastically reducing the cost and complexity of producing enantiopure (R)- or (S)-3-amino-3-phenylpropanoic acid derivatives for downstream pharmaceutical synthesis.
- [1] Mäenpää, H.; Kanerva, L. T.; Liljeblad, A. Acylation of β-Amino Esters and Hydrolysis of β-Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst. ChemCatChem 2016, 8, 1226–1232. View Source
